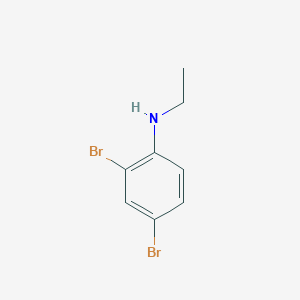

2,4-Dibromo-N-ethylaniline

Description

Structure

3D Structure

Properties

CAS No. |

81090-46-2 |

|---|---|

Molecular Formula |

C8H9Br2N |

Molecular Weight |

278.97 g/mol |

IUPAC Name |

2,4-dibromo-N-ethylaniline |

InChI |

InChI=1S/C8H9Br2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |

InChI Key |

CLGJTNUYMOYQBN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dibromo-N-alkylanilines with a Focus on 2,4-Dibromo-N-methylaniline

Introduction

Substituted anilines are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. Halogenated anilines, in particular, are of significant interest to researchers and drug development professionals due to their utility in introducing bromine atoms, which can modulate a compound's lipophilicity, metabolic stability, and serve as a handle for further chemical transformations such as cross-coupling reactions. This technical guide provides a comprehensive overview of 2,4-Dibromo-N-methylaniline, a representative dibrominated N-alkylaniline, covering its physicochemical properties, synthesis, spectroscopic characterization, and safety protocols.

Physicochemical Properties of 2,4-Dibromo-N-methylaniline

The key physicochemical properties of 2,4-Dibromo-N-methylaniline are summarized in the table below. These properties are crucial for designing experimental procedures, understanding its solubility, and predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 73557-58-1 | [1] |

| Molecular Formula | C₇H₇Br₂N | [1] |

| Molecular Weight | 264.94 g/mol | [1] |

| Appearance | Not specified, likely a solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Insoluble in water | [2] |

| Predicted logP | 3.3 | [3] |

Synthesis and Experimental Protocols

The synthesis of 2,4-Dibromo-N-methylaniline typically involves the direct bromination of N-methylaniline. The directing effects of the amino group (ortho-, para-directing) and the steric hindrance of the N-methyl group influence the position of bromination.

General Synthesis Workflow

The logical workflow for the synthesis of a 2,4-Dibromo-N-alkylaniline is depicted below. This involves the initial N-alkylation of aniline followed by a regioselective bromination.

Caption: General synthesis workflow for 2,4-Dibromo-N-alkylanilines.

Experimental Protocol: Synthesis of a Related Compound

While a specific protocol for this compound is not available, the following procedure for the preparation of 4-bromoaniline derivatives can be adapted by a skilled synthetic chemist.[4]

Reaction: Bromination of an aniline derivative.

Materials:

-

Aniline derivative (e.g., N-ethylaniline)

-

Pyridine (solvent)

-

Bromine

-

Hydrobromic acid (47%) (optional, for salt formation)

-

Hydrogen peroxide (50%) (optional, alternative brominating system)

Procedure (adapted from a similar synthesis[4]):

-

Dissolve the starting aniline derivative in pyridine in a reaction vessel equipped with a stirrer and a dropping funnel.

-

If using bromine, prepare a solution of bromine in pyridine. This should be done at a low temperature (e.g., 0 °C) due to the exothermic nature of the reaction.

-

Slowly add the bromine solution dropwise to the aniline solution at room temperature over several hours.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

-

After the reaction is complete, the pyridine solvent is typically removed under reduced pressure.

-

The crude product is then worked up, which may involve neutralization with an aqueous base, extraction with an organic solvent (e.g., ethyl acetate), and washing of the organic layer.

-

The final product is purified by a suitable method such as crystallization or column chromatography.

Note: The regioselectivity of bromination can be influenced by the reaction conditions, including temperature and the specific brominating agent used. The formation of other isomers (e.g., 2-bromo, 4-bromo, 2,6-dibromo) is possible.

Applications in Research and Drug Development

2,4-Dibromo-N-alkylanilines are valuable intermediates in organic synthesis. Their utility stems from the presence of two bromine atoms at specific positions on the aromatic ring and a nucleophilic secondary amine.

-

Cross-Coupling Reactions: The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the aniline core into more complex molecular architectures.

-

Synthesis of Heterocyclic Compounds: The amino group can be used as a nucleophile to construct a wide range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

-

Precursors to Bioactive Molecules: While specific examples for this compound are scarce, related bromoaniline derivatives are used as intermediates in the synthesis of compounds with potential therapeutic applications, including inhibitors of bromodomain-containing protein 4 (BRD4), which are being investigated for the treatment of cancer and other diseases.[5]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2,4-Dibromo-N-methylaniline, which would be very similar to that of this compound, with the addition of signals for the ethyl group in the NMR spectra.

| Technique | Expected Data for 2,4-Dibromo-N-methylaniline |

| ¹H NMR | Aromatic protons would appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The N-H proton would likely be a broad singlet, and the N-methyl group would be a singlet around 2.8-3.0 ppm. For an N-ethyl group, one would expect a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. |

| ¹³C NMR | Aromatic carbons would appear in the range of 110-150 ppm. The carbons bearing bromine atoms would be shifted to lower field. The N-methyl carbon would be around 30-35 ppm. For an N-ethyl group, two signals would be present for the ethyl carbons. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed, along with fragmentation patterns corresponding to the loss of bromine and other fragments. |

| Infrared (IR) Spectroscopy | Characteristic peaks would include N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring (around 1600 cm⁻¹), and C-N stretching. |

Safety and Handling

Substituted anilines and their halogenated derivatives should be handled with care as they are often toxic. The safety information for related compounds suggests that this compound should be treated as a hazardous substance.

-

General Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][6] Causes skin and serious eye irritation.[2][6] May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7] In case of inadequate ventilation, wear respiratory protection.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Use only outdoors or in a well-ventilated area.[6] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]

-

Storage: Store in a well-ventilated place.[6] Keep the container tightly closed in a dry and cool place.[1]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

-

This information is based on closely related compounds and a safety data sheet for the target molecule should be consulted if it becomes available.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. PubChemLite - 2,4-dibromo-n-methylaniline (C7H7Br2N) [pubchemlite.lcsb.uni.lu]

- 4. N-Ethylaniline(103-69-5) 13C NMR spectrum [chemicalbook.com]

- 5. US researchers synthesize new BRD4 BD2 inhibitors | BioWorld [bioworld.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dibromo-N-ethylaniline

Introduction

2,4-Dibromo-N-ethylaniline is a halogenated aromatic amine. Halogenated anilines are a class of compounds that have found broad applications in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and dyes. The presence of bromine atoms and an ethyl group on the aniline ring is expected to influence its chemical reactivity and physical properties. This technical guide aims to provide a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, synthesis, and characterization.

Chemical and Physical Properties

A thorough search of available chemical literature and databases reveals a significant lack of specific experimental data for this compound. While information is available for structurally related compounds, such as 2,4-dibromoaniline and N-ethylaniline, direct empirical data for the title compound is not readily accessible. The properties of related molecules can, however, provide a foundation for understanding the expected characteristics of this compound.

For context, a summary of the known properties of the parent compound, 2,4-Dibromoaniline, is provided below. It is important to note that the addition of an N-ethyl group would alter these properties. For instance, the molecular weight would increase, and properties like boiling point and solubility would be affected by the change in intermolecular forces.

Table 1: Physicochemical Properties of 2,4-Dibromoaniline (for reference)

| Property | Value |

| Molecular Formula | C₆H₅Br₂N |

| Molecular Weight | 250.92 g/mol |

| Melting Point | 79-82 °C |

| Boiling Point | 156 °C at 21 mmHg |

| Solubility | Insoluble in water. Soluble in toluene and methanol.[1] |

| Appearance | White to light yellow powder or crystals.[1] |

Synthesis

A definitive, peer-reviewed synthesis protocol specifically for this compound is not available in the surveyed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A potential pathway could involve the N-ethylation of 2,4-dibromoaniline or the bromination of N-ethylaniline.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathways to this compound.

Experimental Considerations:

-

Method A (N-Ethylation): This approach would involve reacting 2,4-dibromoaniline with an ethylating agent in the presence of a base to neutralize the acid byproduct. The choice of solvent and reaction conditions (temperature, reaction time) would need to be optimized to maximize the yield of the desired N-ethylated product and minimize potential side reactions.

-

Method B (Bromination): The direct bromination of N-ethylaniline would likely lead to a mixture of mono-, di-, and tri-brominated products due to the activating nature of the ethylamino group. The ortho- and para-directing effect of the substituent would likely yield the desired 2,4-dibromo isomer, along with other isomers. Careful control of stoichiometry and reaction conditions would be crucial, and purification of the final product would be necessary.

Spectroscopic Characterization

While no experimental spectra for this compound are available, the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromine atoms and the N-ethyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the two bromine-substituted aromatic carbons, the four other aromatic carbons, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching (if any secondary amine is present, though for a pure tertiary amine this would be absent).

-

C-H stretching (aromatic and aliphatic).

-

C=C stretching (aromatic ring).

-

C-N stretching.

-

C-Br stretching.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. A characteristic isotopic pattern would be observed due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethyl group and bromine atoms.

Reactivity and Potential Applications

The chemical reactivity of this compound is anticipated to be governed by the functional groups present: the secondary amine and the brominated aromatic ring.

-

Amine Reactivity: The nitrogen lone pair makes the amine nucleophilic and basic. It can undergo reactions such as acylation, alkylation, and salt formation.

-

Aromatic Ring Reactivity: The bromine atoms are good leaving groups in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups. They also enable participation in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) which are powerful tools for C-C and C-N bond formation. These reactions would allow for the further functionalization of the aromatic ring, making this compound a potential building block in the synthesis of more complex molecules.

Given its structure, this compound could be a valuable intermediate in the development of novel pharmaceuticals and materials. The dibromo-substitution pattern offers multiple points for synthetic modification, allowing for the creation of diverse chemical libraries for screening in drug discovery programs.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the data for related compounds like 2,4-dibromoaniline, it should be handled with caution. It is likely to be toxic if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

While there is a notable absence of specific experimental data for this compound in the public domain, this technical guide provides a comprehensive overview based on the established principles of organic chemistry and data from structurally related compounds. The potential synthetic routes, predicted spectroscopic characteristics, and anticipated reactivity highlight its potential as a versatile chemical intermediate. Further experimental investigation is necessary to fully elucidate the chemical properties and potential applications of this compound. Researchers and drug development professionals are encouraged to approach the synthesis and handling of this compound with appropriate safety precautions.

References

An In-depth Technical Guide to the Molecular Structure of 2,4-Dibromo-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 2,4-Dibromo-N-ethylaniline. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from structurally related analogs to provide a predictive profile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by offering a foundational understanding of this compound's characteristics.

Introduction

Aniline and its derivatives are fundamental scaffolds in the development of a wide range of pharmaceuticals and functional materials. The introduction of halogen substituents, such as bromine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of these molecules, making them attractive candidates for drug design. The N-ethyl group can further influence the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on the specific isomer this compound, providing a detailed examination of its molecular structure and a proposed methodology for its synthesis.

Molecular Structure and Properties

Table 1: Chemical Identifiers of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound (Predicted) | C₈H₉Br₂N | 278.97 | Not Available |

| 2,4-Dibromo-N,N-dimethylaniline | C₈H₉Br₂N | 278.974 | 64230-27-9[1] |

| 2,6-Dibromo-4-ethylaniline | C₈H₉Br₂N | 278.97 | 10546-63-1[2] |

| 4-Bromo-2-ethylaniline | C₈H₁₀BrN | 200.08 | 45762-41-2[3][4] |

| 2,4-Dibromoaniline | C₆H₅Br₂N | 250.92 | 615-57-6[5] |

Table 2: Physical Properties of Related Aniline Derivatives

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2,4-Dibromoaniline | 79.0 - 82.0[5] | 156 / 21 mmHg[5] | - | - |

| 4-Bromo-2-ethylaniline | - | 110-112 / 2mm[6] | 1.412[3] | 1.597[3] |

| 2,6-Dibromo-4-methylaniline | - | - | 1.887 | - |

Proposed Synthesis Pathway

A plausible synthetic route to obtain this compound can be conceptualized through a two-step process involving the bromination of a suitable aniline precursor followed by N-alkylation.

Caption: Proposed synthetic pathways for this compound.

Experimental Protocols (Proposed)

Method A: Direct Bromination of N-Ethylaniline

-

Reaction Setup: To a solution of N-ethylaniline in a suitable solvent (e.g., glacial acetic acid) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel, bromine is added dropwise at a controlled temperature (e.g., 0-5 °C).

-

Reaction Execution: The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then poured into an ice-water mixture and neutralized with a suitable base (e.g., sodium bicarbonate solution). The crude product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to isolate the 2,4-dibromo isomer.

Method B: N-Ethylation of 2,4-Dibromoaniline

-

Reaction Setup: A mixture of 2,4-dibromoaniline, a suitable ethylating agent (e.g., ethyl iodide or diethyl sulfate), and a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., acetone or DMF) is prepared in a round-bottom flask.

-

Reaction Execution: The mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Spectroscopic Analysis (Predicted)

Predictive spectroscopic data based on the analysis of structurally similar compounds is presented below.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the ethyl group protons, and the amine proton. The aromatic region would likely display an AX system or a complex multiplet depending on the coupling constants. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The amine proton (-NH-) would appear as a broad singlet.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum would show six distinct signals for the aromatic carbons, with the carbons attached to the bromine atoms shifted downfield. Two additional signals would be observed for the ethyl group carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations in the range of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring and the ethyl group around 2850-3100 cm⁻¹, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and C-N stretching around 1250-1350 cm⁻¹. The C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br in approximately 1:1 ratio), resulting in M⁺, (M+2)⁺, and (M+4)⁺ peaks with relative intensities of approximately 1:2:1. Fragmentation would likely involve the loss of the ethyl group and bromine atoms.

Logical Relationships of Key Information

The following diagram illustrates the logical flow of information presented in this guide, from the foundational chemical properties to its proposed synthesis and analytical characterization.

References

- 1. 2,4-Dibromo-N,N-dimethylaniline|lookchem [lookchem.com]

- 2. 2,6-Dibromo-4-ethylaniline | C8H9Br2N | CID 14043928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-ethylaniline 96 45762-41-2 [sigmaaldrich.com]

- 4. 45762-41-2|4-Bromo-2-ethylaniline|BLD Pharm [bldpharm.com]

- 5. 2,4-Dibromoaniline 615-57-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromo-N-ethylaniline, a key intermediate in various fields of chemical research and development. The document details the core synthesis pathway, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory professionals.

Synthesis Pathway: Electrophilic Aromatic Substitution

The primary and most direct route to this compound is through the electrophilic aromatic substitution of N-ethylaniline. The N-ethylamino group (-NHCH₂CH₃) is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Furthermore, it is an ortho, para-director, guiding the incoming electrophile to the positions adjacent (ortho) and opposite (para) to itself on the benzene ring.

The reaction proceeds by the direct bromination of N-ethylaniline using elemental bromine, typically dissolved in a suitable solvent like glacial acetic acid. The solvent plays a crucial role in modulating the reactivity of the bromine and influencing the reaction's selectivity. Due to the high activation of the ring by the N-ethylamino group, di-substitution occurs readily to yield the 2,4-dibromo product.

Caption: Synthesis of this compound via direct bromination.

Experimental Protocol

Materials:

-

N-Ethylaniline

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or Hexane (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-ethylaniline in glacial acetic acid. Cool the solution in an ice bath with continuous stirring.

-

Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled N-ethylaniline solution using a dropping funnel. The addition should be slow to control the exothermic reaction and maintain a low temperature. The reaction mixture will likely change color as the bromine is consumed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature, depending on the desired selectivity and reaction rate) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any unreacted bromine.

-

Carefully neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexane.

-

-

Characterization: The purified product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, based on analogous brominations of N-alkylanilines, the following table provides expected ranges and parameters.

| Parameter | Expected Value/Range | Notes |

| Stoichiometry | ||

| N-Ethylaniline | 1 equivalent | Starting material. |

| Bromine | 2.0 - 2.2 equivalents | A slight excess of bromine may be used to ensure complete di-substitution. |

| Reaction Conditions | ||

| Solvent | Glacial Acetic Acid | Other solvents like dichloromethane can also be used. |

| Temperature | 0 - 25 °C | Lower temperatures are generally preferred to control the reaction rate and minimize side products. |

| Reaction Time | 1 - 4 hours | Dependent on temperature and substrate concentration. Reaction progress should be monitored by TLC. |

| Product Characteristics | ||

| Theoretical Yield | - | Calculated based on the starting amount of N-ethylaniline. |

| Actual Yield | 70 - 90% (expected) | Yields can vary based on reaction scale and purification efficiency. |

| Appearance | Off-white to pale yellow solid | The color may vary depending on purity. |

| Melting Point | Not reported | To be determined experimentally. |

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression of chemical transformations and purification steps.

Caption: A typical workflow for the synthesis of this compound.

Safety Considerations

-

Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid is corrosive. Avoid contact with skin and eyes.

-

The reaction is exothermic . Proper temperature control is essential to prevent runaway reactions.

-

Handle all organic solvents in a well-ventilated area, away from ignition sources.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

A Technical Guide to the Spectroscopic Analysis of 2,4-Dibromo-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 2,4-Dibromo-N-ethylaniline. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided, along with a generalized workflow for the spectroscopic analysis of novel organic compounds. This guide is intended to serve as a practical resource for researchers involved in the synthesis, identification, and characterization of new chemical entities.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H (H-3) |

| ~7.2 | dd | 1H | Ar-H (H-5) |

| ~6.8 | d | 1H | Ar-H (H-6) |

| ~4.0 - 4.5 | br s | 1H | N-H |

| 3.1 - 3.3 | q | 2H | -CH₂-CH₃ |

| 1.2 - 1.4 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-1 (C-N) |

| ~135 | C-3 |

| ~132 | C-5 |

| ~118 | C-6 |

| ~115 | C-2 (C-Br) |

| ~110 | C-4 (C-Br) |

| ~38 | -CH₂- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H stretch (secondary amine)[1] |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | Aromatic C=C stretch |

| 1520 - 1480 | Strong | Aromatic C=C stretch |

| 1335 - 1250 | Strong | Aromatic C-N stretch[1] |

| 850 - 750 | Strong | C-H out-of-plane bending |

| ~700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 277/279/281 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms) |

| 262/264/266 | Medium | [M-CH₃]⁺ |

| 198/200 | Medium | [M-Br]⁺ |

| 184/186 | Low | [M-Br-CH₂CH₃]⁺ |

| 105 | High | [M-2Br]⁺ |

Experimental Protocols

The following sections detail generalized procedures for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample.

-

If the sample contains particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the Attenuated Total Reflectance (ATR) technique.[2]

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2]

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Alternatively, the KBr pellet method can be used:

-

Sample Preparation :

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place the mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[2]

-

-

Data Acquisition :

-

Place the KBr pellet into the sample holder of the FTIR instrument.

-

Acquire the spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of relatively small, volatile organic molecules.

-

Sample Preparation :

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute this solution to a final concentration of about 10-100 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

-

-

Data Acquisition :

-

The sample is introduced into the ion source of the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[3]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[3][4]

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.[3]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a novel organic compound using various spectroscopic techniques.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a new chemical compound.

References

Technical Guide: Physical and Chemical Characteristics of 2,4-Dibromo-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2,4-Dibromo-N-ethylaniline is limited. This guide provides a comprehensive overview of its expected characteristics based on data from structurally similar compounds, namely 2,4-Dibromoaniline and 2,4-Dibromo-N-methylaniline. The information herein is intended to serve as a foundational resource for research and development activities.

Core Physical Characteristics

The physical properties of this compound can be inferred by comparing them with its parent compound, 2,4-Dibromoaniline, and its N-methylated analog. The introduction of an N-ethyl group is expected to influence its melting and boiling points, as well as its solubility profile.

| Property | 2,4-Dibromoaniline | 2,4-Dibromo-N-methylaniline | This compound |

| Molecular Formula | C₆H₅Br₂N[1][2] | C₇H₇Br₂N | C₈H₉Br₂N |

| Molecular Weight | 250.92 g/mol [1][3] | 264.95 g/mol | 278.97 g/mol |

| Melting Point | 78-82 °C[1][4][5] | Data not available | Data not available |

| Boiling Point | 264.8 °C at 760 mmHg[1] | Data not available | Data not available |

| Density | 2.0 g/cm³[1] | Data not available | Data not available |

| Appearance | White to light yellow crystalline solid[2] | Data not available | Expected to be a solid or liquid |

| Solubility | Sparingly soluble in water[2] | Data not available | Expected to have low water solubility |

| pKa | 1.83 (Predicted)[2] | Data not available | Data not available |

Proposed Synthetic Protocols

Two plausible synthetic routes for this compound are outlined below, based on general organic chemistry principles.

Route A: N-ethylation of 2,4-Dibromoaniline

This approach involves the direct alkylation of the primary amine group of 2,4-Dibromoaniline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-Dibromoaniline (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, for instance, Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2 equivalents), to the solution to deprotonate the aniline nitrogen.

-

Addition of Alkylating Agent: Slowly add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1-1.5 equivalents), to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to a temperature between 60-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route B: Bromination of N-Ethylaniline

This method involves the electrophilic aromatic substitution of N-Ethylaniline. Controlling the regioselectivity to obtain the 2,4-dibromo isomer is a significant challenge, as the amino group is a strong activating group, often leading to multiple brominations.[6]

Experimental Protocol:

-

Protection of the Amino Group (Optional but Recommended): To control the reactivity and improve selectivity, the amino group of N-Ethylaniline can be protected, for example, by acetylation with acetic anhydride to form N-ethylacetanilide.

-

Bromination: Dissolve N-Ethylaniline (or its protected form) in a suitable solvent like acetic acid or a non-polar solvent such as carbon disulfide (CS₂).[6] Cool the solution in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (2 equivalents) in the same solvent to the reaction mixture. The use of a non-polar solvent may help in reducing the rate of reaction and preventing over-bromination.[6]

-

Reaction Conditions: Stir the reaction mixture at a low temperature (0-5 °C) and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a base like sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. If a protecting group was used, it needs to be removed (e.g., by acid or base hydrolysis). The final product should be purified by column chromatography or recrystallization.

Visualized Synthetic Pathways and Experimental Workflow

Synthetic Pathways to this compound

Caption: Plausible synthetic routes to this compound.

General Experimental Workflow

References

- 1. 2,4-Dibromoaniline | CAS#:615-57-6 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dibromoaniline 98 615-57-6 [sigmaaldrich.com]

- 5. 2,4-Dibromoaniline | 615-57-6 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Solubility of 2,4-Dibromo-N-ethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dibromo-N-ethylaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile, predicted solubility based on chemical structure, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a substituted aromatic amine. Its chemical structure, featuring a benzene ring with two bromine atoms and an N-ethyl group, dictates its physicochemical properties, including its solubility. The presence of the nonpolar benzene ring and the two lipophilic bromine atoms suggests a preference for solubility in organic solvents over polar solvents like water. The N-ethyl group further contributes to its organic-soluble nature. Aniline and its derivatives are generally known to be soluble in many organic solvents[1][2][3].

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. A qualitative assessment of its solubility is presented in Table 1.

| Solvent | Predicted Solubility | Rationale |

| Non-polar Solvents | ||

| Hexane | Soluble | The non-polar nature of hexane interacts favorably with the aromatic ring and bromine substituents. |

| Toluene | Soluble | The aromatic nature of toluene enhances its ability to solvate the benzene ring of the analyte. |

| Polar Aprotic Solvents | ||

| Acetone | Soluble | The polarity of acetone is sufficient to interact with the amine group, while its organic character allows for solvation of the rest of the molecule. |

| Ethyl Acetate | Soluble | Similar to acetone, ethyl acetate provides a balance of polarity and non-polar characteristics. |

| Dichloromethane | Soluble | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. |

| Polar Protic Solvents | ||

| Ethanol | Soluble | The ethyl group of ethanol can interact with the ethyl group of the aniline, and the hydroxyl group can form hydrogen bonds with the amine. |

| Methanol | Soluble | Similar to ethanol, methanol can solvate the molecule effectively. |

| Aqueous Solvents | ||

| Water | Insoluble | The large non-polar surface area of the molecule dominates over the potential for hydrogen bonding with the amine group, leading to poor aqueous solubility[1][4]. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent using the gravimetric "shake-flask" method. This is a standard and widely accepted technique for solubility measurement[5].

3.1. Materials

-

This compound (solid)

-

Selected organic solvent (e.g., Toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a glass syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume or mass of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, a desiccator can be used for a slower evaporation process.

-

Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute.

-

3.3. Data Analysis

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for determining the solubility of a solid in a solvent.

Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found, a plausible synthetic route can be adapted from the high-yielding synthesis of the closely related 2,4-dibromo-N,N-dimethylanilines. The proposed synthesis involves the direct bromination of N-ethylaniline.

5.1. Reaction Scheme

N-ethylaniline reacts with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, to yield this compound.

5.2. Experimental Protocol

-

Reaction Setup:

-

Dissolve N-ethylaniline in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

-

Bromination:

-

Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or solid NBS in portions) to the stirred solution. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any acid formed.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Visualization of Proposed Synthesis

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of the solubility and synthesis of this compound, empowering researchers and professionals in their scientific endeavors. The provided experimental protocols offer a starting point for laboratory investigations into this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 3. Aniline is soluble in which of the following organic reagents?a.) Benzeneb.) Etherc.) Alcohold.) All of the above [vedantu.com]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

An In-depth Technical Guide on the Stability and Reactivity Profile of 2,4-Dibromo-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity profile of 2,4-Dibromo-N-ethylaniline, a halogenated aromatic amine of interest in various research and development sectors. The document details the compound's known physicochemical properties, thermal, photolytic, and hydrolytic stability, and its reactivity with common reagents. Furthermore, it outlines potential metabolic pathways and associated toxicological implications. Experimental protocols for assessing stability and reactivity are provided to aid in the safe handling, storage, and application of this compound.

Introduction

This compound is a substituted aniline derivative containing two bromine atoms on the aromatic ring and an ethyl group on the nitrogen atom. Its structural features, a combination of a nucleophilic amino group and an electron-rich aromatic ring modified by electron-withdrawing bromine atoms, confer a unique reactivity profile. Understanding the stability and reactivity of this compound is crucial for its application in organic synthesis, materials science, and as a potential intermediate in the pharmaceutical industry. This guide aims to consolidate the available information to provide a thorough technical resource for professionals working with this and structurally related compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, properties can be estimated based on structurally similar compounds such as 2,4-dibromoaniline and N-ethylaniline.

| Property | Value (Estimated or from Analogs) | Citation |

| Molecular Formula | C8H9Br2N | |

| Molecular Weight | 278.97 g/mol | [1] |

| Appearance | Likely a solid or liquid at room temperature | |

| Melting Point | Not available. For 2,4-dibromoaniline: 78-82 °C. | [2] |

| Boiling Point | Not available. For 2,4-dibromoaniline: 264.8 °C at 760 mmHg. | [2] |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents. |

Stability Profile

The stability of this compound is influenced by temperature, light, and the presence of water and other chemical agents.

Thermal Stability

Aromatic amines, in general, can be susceptible to thermal decomposition. The thermal stability of this compound is expected to be influenced by the C-N and C-Br bonds. While a specific decomposition temperature is not documented, studies on other aromatic amines suggest that decomposition can occur at elevated temperatures, potentially leading to the release of toxic fumes, including nitrogen oxides and hydrogen bromide.[3]

Photostability

Aromatic amines are known to be sensitive to light. Exposure to UV radiation can lead to degradation, often characterized by a change in color (e.g., turning brown). This is a critical consideration for the storage and handling of this compound.

Hydrolytic Stability

The hydrolytic stability of N-alkylanilines can be influenced by pH. While the N-ethyl group is generally stable to hydrolysis under neutral conditions, extreme pH values and elevated temperatures could potentially lead to degradation. Aromatic amines have shown greater stability in water compared to acidic media.[4]

Reactivity Profile

The reactivity of this compound is dictated by the nucleophilic nitrogen of the ethylamino group and the substituted aromatic ring.

Reactivity with Oxidizing Agents

Aromatic amines are readily oxidized. Reaction with strong oxidizing agents can lead to a variety of products, including colored polymeric materials. The oxidation of the amino group can lead to the formation of nitroso, nitro, and coupled azo compounds. The specific outcome will depend on the oxidant used and the reaction conditions.

Reactivity with Acids and Bases

As a substituted aniline, this compound is a weak base and will react with strong acids to form the corresponding ammonium salts. It is generally stable in the presence of weak bases but may react with strong bases at elevated temperatures.

Incompatible Materials

Based on data for similar compounds, this compound is expected to be incompatible with:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Metals[5]

Hazardous decomposition products upon combustion or thermal decomposition may include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Hydrogen bromide (HBr)[3]

Toxicological Profile and Signaling Pathways

The toxicological properties of this compound have not been extensively studied. However, based on the known toxicology of other alkylanilines and halogenated aromatic compounds, several potential hazards can be inferred. Alkylanilines are known to be potent genotoxins when activated by metabolic enzymes.[6][7][8]

Metabolic Activation and Genotoxicity

The primary route of metabolic activation for many aromatic amines involves N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[9][10][11][12][13] The resulting N-hydroxyarylamine can then undergo further phase II conjugation reactions, such as sulfation or acetylation. These metabolic steps can lead to the formation of highly reactive nitrenium ions, which are capable of forming covalent adducts with DNA. These DNA adducts can lead to mutations and are implicated in the carcinogenic activity of many aromatic amines.[6][8]

Caption: Proposed metabolic activation and genotoxicity pathway for this compound.

Experimental Protocols

The following are generalized protocols for assessing the stability and reactivity of this compound, based on established methods for aromatic amines.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature of this compound.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

-

The onset temperature of significant mass loss is considered the decomposition temperature.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Photostability Testing

Objective: To assess the degradation of this compound upon exposure to light.

Methodology (based on ICH Q1B guidelines):

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Divide the solution into two sets of transparent containers (e.g., quartz cuvettes).

-

Wrap one set of containers completely in aluminum foil to serve as dark controls.

-

Expose both sets of samples to a light source providing a standardized overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

-

At specified time intervals, withdraw samples from both the exposed and dark control sets.

-

Analyze the samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound and the formation of any degradation products.

-

Compare the results from the exposed samples to the dark controls to assess the extent of photodegradation.

Caption: Workflow for Photostability Testing.

Reactivity with Oxidizing Agents (Example: Potassium Permanganate)

Objective: To qualitatively assess the reactivity of this compound with a common oxidizing agent.

Methodology:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., acetone) in a test tube.

-

In a separate test tube, prepare a dilute solution of potassium permanganate in the same solvent.

-

Slowly add the potassium permanganate solution dropwise to the solution of this compound at room temperature.

-

Observe any changes, such as a color change (disappearance of the purple permanganate color) or the formation of a precipitate (manganese dioxide), which would indicate a reaction.

-

The reaction can be monitored over time and at different temperatures to gain a qualitative understanding of the reaction rate.

Conclusion

This compound is a compound with a reactivity profile characteristic of a substituted aromatic amine. It is expected to be sensitive to heat and light and reactive towards strong oxidizing agents and acids. Its potential for metabolic activation to genotoxic species warrants careful handling and assessment in any application. The experimental protocols provided in this guide offer a starting point for a more detailed investigation of its stability and reactivity, which is essential for its safe and effective use in research and development. Further studies are needed to establish a complete and quantitative profile for this compound.

References

- 1. 45762-41-2|4-Bromo-2-ethylaniline|BLD Pharm [bldpharm.com]

- 2. 2,4-Dibromoaniline | CAS#:615-57-6 | Chemsrc [chemsrc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monocyclic aromatic amines as potential human carcinogens: old is new again - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the cytochrome P-450 product complexes formed during the metabolism of N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. openanesthesia.org [openanesthesia.org]

- 12. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 13. youtube.com [youtube.com]

Navigating the Synthesis and Application of 2,4-Dibromo-N-ethylaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the commercial availability, synthesis, and potential applications of 2,4-Dibromo-N-ethylaniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to its limited commercial presence, this document provides a comprehensive overview of its synthesis from readily available precursors and explores its utility as a chemical intermediate.

Commercial Availability

Direct commercial listings for this compound are scarce, indicating it is not a standard catalog item. However, several structurally similar bromoaniline derivatives are commercially available and can serve as starting materials or alternative reagents. The availability of these related compounds is summarized below.

Table 1: Commercial Availability of Related Bromoaniline Derivatives

| Compound Name | CAS Number | Molecular Formula | Representative Suppliers |

| 2,4-Dibromoaniline | 615-57-6 | C₆H₅Br₂N | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |

| 2,4-Dibromo-N-methylaniline | 73557-58-1 | C₇H₇Br₂N | Chiralen |

| 2,4-Dibromo-N,N-dimethylaniline | 64230-27-9 | C₈H₉Br₂N | Simson Pharma, LookChem |

| 2,4-Dibromo-6-ethylaniline | 81100-30-3 | C₈H₉Br₂N | Clearsynth, AOBChem |

Physicochemical Properties

The properties of this compound can be estimated based on the known data of its close analogs. The table below presents the experimental properties of related compounds to provide a comparative reference.

Table 2: Physicochemical Properties of 2,4-Dibromoaniline and Related Compounds

| Property | 2,4-Dibromoaniline[1] | N-Methylaniline[2] | N-Ethylaniline |

| Molecular Weight | 250.92 g/mol | 107.15 g/mol | 121.18 g/mol |

| Melting Point | 78-80 °C | -57 °C | -63 °C |

| Boiling Point | Decomposes | 196 °C | 205 °C |

| Appearance | Crystals | Colorless to brown viscous liquid | Colorless liquid, darkens on exposure to air and light |

| Solubility | Insoluble in water | Insoluble in water | Slightly soluble in water |

Synthesis of this compound

Given the commercial availability of 2,4-dibromoaniline, a straightforward synthetic route to this compound is through N-alkylation. A general and effective method is reductive amination.

Proposed Synthetic Pathway: Reductive Amination

A plausible and widely used method for the N-ethylation of anilines is reductive amination using acetaldehyde in the presence of a reducing agent.

Detailed Experimental Protocol: N-ethylation of 2,4-dibromoaniline

This protocol is adapted from general procedures for the reductive amination of anilines.[3]

Materials:

-

2,4-Dibromoaniline

-

Acetaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dibromoaniline (1 equivalent) in methanol.

-

Imine Formation: To the stirred solution, add acetaldehyde (1.5 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: To the aqueous residue, add dichloromethane to extract the organic product. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Discovery and Development

Substituted anilines are pivotal building blocks in medicinal chemistry.[4][5] The presence of two bromine atoms in this compound offers strategic points for further chemical modification, making it a valuable intermediate for generating libraries of novel compounds for drug screening.

Role as a Scaffold in Medicinal Chemistry

The dibromo-N-ethylaniline core can be elaborated through various cross-coupling reactions to introduce molecular diversity. The bromine atoms can be independently or simultaneously replaced, allowing for the synthesis of a wide range of derivatives.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The bromine atoms on the aniline ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a powerful technique for synthesizing complex biaryl structures, which are common motifs in pharmacologically active molecules.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoaniline

The following is a general procedure for the Suzuki-Miyaura cross-coupling of a bromoaniline with an arylboronic acid, which can be adapted for this compound.[6][7][8]

Materials:

-

Bromoaniline derivative (e.g., this compound) (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the bromoaniline derivative, arylboronic acid, potassium carbonate, and palladium(II) acetate.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of DMF and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired coupled product.

Conclusion

References

- 1. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. boa.unimib.it [boa.unimib.it]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Comprehensive Review of 2,4-Dibromo-N-ethylaniline and its Analogs: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among these, halogenated N-alkylanilines have garnered significant interest due to their diverse biological activities. This in-depth technical guide focuses on 2,4-Dibromo-N-ethylaniline and its analogs, providing a comprehensive literature review of their synthesis, physicochemical properties, and potential as kinase inhibitors, anti-inflammatory, and anticancer agents. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating key experimental data and methodologies.

Synthesis and Chemical Properties

General Experimental Protocol for N-Ethylation of 2,4-Dibromoaniline:

A general procedure for the N-alkylation of a primary aniline involves dissolving the aniline in a suitable solvent, such as acetonitrile or DMF. A base, for instance, potassium carbonate or triethylamine, is added to the solution. The alkylating agent, in this case, ethyl bromide or ethyl iodide, is then added, and the reaction mixture is stirred, often with heating, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by filtering off the solid base, removing the solvent under reduced pressure, and purifying the crude product by column chromatography.

The chemical and physical properties of this compound and its analogs are influenced by the nature and position of the substituents on the aniline ring. Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are crucial for the characterization of these compounds.

Table 1: Physicochemical Properties of this compound and Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H9Br2N | 278.97 | Not Available |

| 4-Bromo-N-ethylaniline | C8H10BrN | 200.08 | 68254-64-8 |

| 2,6-Dibromo-4-ethylaniline | C8H9Br2N | 278.97 | 10546-63-1 |

| 4-Bromo-2-ethylaniline | C8H10BrN | 200.08 | 45762-41-2 |

Note: Data compiled from various sources. "Not Available" indicates that the information was not found in the reviewed literature.

Biological Activities and Potential Therapeutic Applications

Halogenated anilines and their derivatives have been investigated for a range of biological activities, with a significant focus on their potential as inhibitors of protein kinases, anti-inflammatory agents, and anticancer therapeutics.

Kinase Inhibitory Activity

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Several studies have highlighted the potential of bromoaniline derivatives as potent kinase inhibitors. For instance, analogs of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline have been identified as highly potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with some derivatives exhibiting IC50 values in the picomolar range.[1] Another study focused on 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as inhibitors of various receptor tyrosine kinases (RTKs), demonstrating that substitutions on the bromoaniline moiety can significantly influence potency and selectivity.

Table 2: Kinase Inhibitory Activity of Selected Bromoaniline Analogs

| Compound/Analog Class | Target Kinase | IC50 (nM) | Reference |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) | EGFR | 0.025 | [1] |

| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 | [1] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in various diseases. The search for novel anti-inflammatory agents is an active area of research. While specific data on the anti-inflammatory activity of this compound is scarce, studies on related aniline derivatives suggest potential in this area. The anti-inflammatory effects of such compounds are often mediated through the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocol for In Vitro Anti-inflammatory Assay (General):

A common in vitro model to assess anti-inflammatory activity involves the use of macrophage cell lines, such as RAW 264.7. These cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the test compound. The production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), in the cell culture supernatant is then quantified using methods like the Griess assay for NO and ELISA for cytokines. A reduction in the production of these mediators indicates potential anti-inflammatory activity.

Anticancer Activity

The cytotoxic effects of various substituted anilines against different cancer cell lines have been reported. For example, a study on 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives showed cytotoxicity against multiple cancer cell lines, with IC50 values in the micromolar range.[2] While direct data for this compound is not available, the existing literature on related compounds suggests that this class of molecules warrants further investigation for its anticancer potential.

Table 3: Cytotoxicity of Selected Dibromo-substituted Compounds against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,4-dibromo-5-(tert-butyldimethylsilyloxy)-5-methylfuran-2(5H)-one | HCT-116 | 7.3 - 21.3 | [2] |

| 3,4-dibromo-5-(tert-butyldiphenylsilyloxy)-5-methylfuran-2(5H)-one | HCT-116 | 3.9 - 65.6 | [2] |

Note: HCT-116 is a human colon cancer cell line.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathway: NF-κB Activation

Caption: Simplified representation of the canonical NF-κB signaling pathway.

Conclusion and Future Directions

The literature suggests that this compound and its analogs are a promising class of compounds with potential applications in drug discovery, particularly in the areas of oncology and inflammatory diseases. The bromoaniline scaffold appears to be a key pharmacophore for interacting with protein kinases. However, a significant gap exists in the literature regarding the specific biological activities and mechanisms of action of this compound itself.

Future research should focus on:

-

Developing and optimizing a detailed, high-yield synthesis protocol for this compound.

-

Conducting comprehensive in vitro and in vivo studies to evaluate its kinase inhibitory, anti-inflammatory, and anticancer activities.

-

Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.

-

Performing structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs to identify compounds with enhanced potency and selectivity.

By addressing these research gaps, the full therapeutic potential of this compound and its analogs can be explored, potentially leading to the development of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dibromo-N-ethylaniline from N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dibromo-N-ethylaniline via the electrophilic bromination of N-ethylaniline. The ethylamino group is a strongly activating ortho-, para-director, making the direct bromination a feasible yet potentially aggressive reaction.[1][2][3] This protocol outlines a method to control the reaction to favor the desired dibrominated product. The procedure includes a comprehensive experimental methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a halogenated aniline derivative that can serve as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The introduction of bromine atoms into the aniline ring provides reactive handles for further functionalization through cross-coupling reactions or nucleophilic substitutions. The synthesis involves the direct bromination of N-ethylaniline, an electrophilic aromatic substitution reaction.[1][2] Due to the activating nature of the ethylamino group, careful control of the reaction conditions is necessary to achieve the desired disubstitution and avoid the formation of the tribrominated byproduct.[2][3]

Quantitative Data Summary

| Parameter | Value | Source/Calculation |

| Reactant: N-ethylaniline | ||

| Molecular Formula | C₈H₁₁N | Calculated |

| Molecular Weight | 121.18 g/mol | Calculated |

| Brominating Agent: Bromine | ||